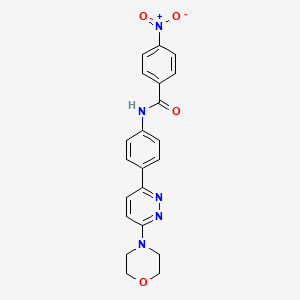

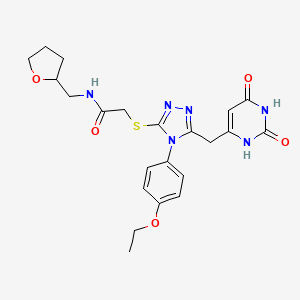

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide, also known as MPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPN is a small molecule inhibitor that has been shown to target a specific protein kinase, making it a promising tool for studying various biological processes.

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Synthesis Techniques and Intermediate Roles

Compounds related to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide serve as crucial intermediates in synthesizing biologically active molecules. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides highlights the role of similar compounds as intermediates in producing substances with potential biological activities (Atanassov et al., 2002). The reaction mechanisms and structural elucidation, such as X-ray crystallography, underscore the scientific interest in exploring the chemical space around such compounds.

Pharmacological Potential

The structural features of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide-like compounds are explored for developing new pharmacological agents. Research into the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one demonstrates the compound's role as an intermediate for creating biologically active derivatives, indicating potential applications in cancer therapy and other areas requiring small molecule inhibitors (Wang et al., 2016).

Chemical Sensing and Imaging

- Fluorescent Probes for Hypoxic Cells: A novel off-on fluorescent probe, incorporating a 4-nitroimidazole moiety for selective detection of hypoxia or nitroreductase (NTR), showcases the integration of morpholine groups into a fluorescent scaffold. This development underlines the compound's utility in biomedical research, particularly for imaging the hypoxic status of tumor cells, reflecting its potential in disease diagnosis and therapeutic monitoring (Feng et al., 2016).

Antimicrobial Activity

- Sulfonamides and Carbamates Derivatives: The synthesis and antimicrobial evaluation of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrate the antimicrobial potency of these compounds. The study indicates a good to potent antimicrobial activity against both bacterial strains and fungi, suggesting the relevance of these derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).

作用機序

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activities .

Mode of Action

Based on its structural similarity to other antimicrobial compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria .

Biochemical Pathways

It is likely that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .

Result of Action

The result of the compound’s action is likely the death of bacteria, given its potential antimicrobial activity. This is inferred from the observed antimicrobial activity of structurally similar compounds .

特性

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-21(16-3-7-18(8-4-16)26(28)29)22-17-5-1-15(2-6-17)19-9-10-20(24-23-19)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFBJMERDILCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)

![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)

![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)